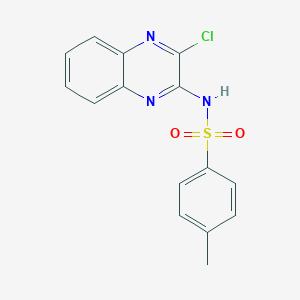

N-(3-氯喹喔啉-2-基)-4-甲基苯磺酰胺

描述

“N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 166271-34-7 . It has a molecular weight of 319.77 . The compound is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI Code for “N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is 1S/C14H10ClN3O2S/c15-13-14 (17-12-9-5-4-8-11 (12)16-13)18-21 (19,20)10-6-2-1-3-7-10/h1-9H, (H,17,18) .Physical And Chemical Properties Analysis

“N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 319.77 .科学研究应用

蛋白质组学研究

N-(3-氯喹喔啉-2-基)-4-甲基苯磺酰胺:在蛋白质组学研究中用作生化工具,用于研究蛋白质的表达和功能。 其分子特性使其能够与特定蛋白质相互作用,这对于识别蛋白质-蛋白质相互作用和了解蛋白质在各种生物过程中的作用非常有用 .

酶抑制研究

该化合物已被确定为潜在的酶抑制剂。 它可用于研究各种酶的抑制动力学,这对于理解代谢途径和开发新药至关重要 .

分子对接模拟

计算机模拟研究,如分子对接模拟,得益于使用N-(3-氯喹喔啉-2-基)-4-甲基苯磺酰胺。 研究人员可以模拟该化合物如何与其他分子相互作用,这对于药物设计和预测生物活性很有价值 .

生物测定开发

该化合物的独特结构使其适合于开发生物测定方法。 它可以用作试剂或标记物,在旨在检测或量化生物或化学过程的测定中 .

药理学研究

药理学研究通常需要具有特定特性的化合物N-(3-氯喹喔啉-2-基)-4-甲基苯磺酰胺可用于探索药效学和药代动力学,有助于发现治疗剂 .

新型化合物化学合成

作为化学合成中的构建模块,该化合物可用于创建新型分子。 其反应位点使其能够进行各种化学反应,从而合成具有潜在医药和材料科学应用的新化合物 .

抗菌活性筛选

抗菌剂的研究可以利用N-(3-氯喹喔啉-2-基)-4-甲基苯磺酰胺来筛选抗菌活性。 其结构可能与细菌或病毒成分相互作用,这对于识别新的抗菌化合物很有用 .

分析化学应用

在分析化学中,该化合物可以用作标准物质或参考物质。 其明确定义的特性使其适合于校准仪器或验证分析方法 .

作用机制

Target of Action

Quinoxaline derivatives, in general, have been reported to interact with a wide range of targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoxaline derivatives have been reported to influence a variety of biochemical pathways, resulting in a wide spectrum of biological effects .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities .

实验室实验的优点和局限性

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is a relatively inexpensive and readily available reagent, making it a useful tool for laboratory experiments. However, its solubility in water is limited, making it difficult to use in aqueous solutions. In addition, its reactivity with other compounds can make it difficult to use in certain experiments.

未来方向

The potential applications of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide are vast, and there are many possible future directions for research. These include the development of new synthetic methods for the preparation of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide, the exploration of its pharmacological properties, and the investigation of its potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action and its interactions with proteins and enzymes. Finally, further research could be conducted to explore its potential as a diagnostic tool and its role in disease diagnosis and treatment.

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPCPLUKDJWCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350392 | |

| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4029-41-8 | |

| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)

![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)

![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)

![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)

![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)